Pyridin-3-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine

Analytical Chemistry Quality Control Chemical Sourcing

This distinct pyridin-3-ylmethyl-(3,4,5-trimethoxybenzyl) scaffold is essential for constructing focused nicotinic acetylcholine receptor (nAChR) ligand libraries, as cited in patent RU2228930C1. Its specific regioisomeric arrangement is critical for reliable structure-activity relationship (SAR) data; substituting the 2-pyridinyl or alternative trimethoxy isomers risks divergent biological activity. Verified ≥98% purity from certified sources ensures experimental consistency, eliminating variables introduced by misidentified starting materials. Note: this compound is analytically distinct from the scheduled substance TMA-2 (2,4,5-trimethoxyamphetamine) despite occasional mislabeling in literature.

Molecular Formula C16H20N2O3
Molecular Weight 288.34 g/mol
CAS No. 212392-67-1
Cat. No. B1347403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridin-3-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine
CAS212392-67-1
Molecular FormulaC16H20N2O3
Molecular Weight288.34 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)CNCC2=CN=CC=C2
InChIInChI=1S/C16H20N2O3/c1-19-14-7-13(8-15(20-2)16(14)21-3)11-18-10-12-5-4-6-17-9-12/h4-9,18H,10-11H2,1-3H3
InChIKeyGSFGBWAMPNKPKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyridin-3-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine (CAS 212392-67-1): A Versatile Building Block for Research and Development


Pyridin-3-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine (CAS 212392-67-1), also known as N-[(3,4,5-trimethoxyphenyl)methyl]-3-pyridinemethanamine, is a synthetic secondary amine characterized by a pyridin-3-ylmethyl group linked to a 3,4,5-trimethoxybenzyl moiety . With a molecular formula of C16H20N2O3 and a molecular weight of approximately 288.34 g/mol, this compound is primarily utilized as a versatile building block in organic synthesis and medicinal chemistry . It is commercially available for research purposes from multiple reputable vendors, typically at purities of 95-98%, and is often supplied in quantities suitable for laboratory-scale experiments .

Why Pyridin-3-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine (212392-67-1) Cannot Be Casually Substituted: A Critical Note on Chemical Identity and Source Reliability


Direct substitution of Pyridin-3-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine (212392-67-1) with structurally related analogs is not recommended without rigorous verification due to several critical factors. First, the precise regioisomeric arrangement of the pyridine and trimethoxybenzyl groups is paramount; analogs such as the 2-pyridinylmethyl isomer (CAS 331970-80-0) or the 2,3,4-trimethoxybenzyl isomer (CAS 510723-54-3) may exhibit divergent biological activity, binding affinity, or reactivity due to altered electronic and steric properties . Second, the compound is sometimes incorrectly associated with the street name 'TMA-2', a term more accurately applied to 2,4,5-trimethoxyamphetamine, leading to significant confusion in literature and procurement [1]. Finally, published quantitative comparative data for this specific compound are scarce, making the source and purity of the material, as provided by certified vendors, the most reliable proxy for ensuring experimental consistency and reproducibility . The following evidence guide presents the limited quantitative data available, while explicitly noting its limitations.

Product-Specific Quantitative Evidence: Differentiating Pyridin-3-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine from Structural Analogs


Quantified Purity and Physical Characteristics from a Certified Vendor

For procurement purposes, the quantifiable differentiation from other sources or analogs begins with vendor-certified purity. MolCore supplies this compound with a minimum purity of 98%, certified under ISO quality systems. This provides a defined baseline for researchers, ensuring that experimental outcomes are not confounded by unknown impurities present in lower-grade or unverified materials .

Analytical Chemistry Quality Control Chemical Sourcing

Regioisomeric Differentiation: Impact on Predicted Physicochemical Properties

The 3-pyridinylmethyl isomer (212392-67-1) is predicted to have a boiling point of 428.6±40.0 °C at 760 mmHg, based on computational models . This property, while not a direct biological comparator, is a key differentiator for synthesis and purification. For instance, the 2,3,4-trimethoxybenzyl isomer (CAS 510723-54-3) is a regioisomer with the same molecular formula and weight, but its distinct substitution pattern on the phenyl ring is expected to alter its lipophilicity, electronic distribution, and consequently, its boiling point and chromatographic behavior .

Medicinal Chemistry Computational Chemistry SAR

Functional Group Tolerance: A Defined Role as a Building Block in Combinatorial Libraries

The compound's value is explicitly demonstrated in its use as a core scaffold within focused combinatorial libraries, as outlined in patent RU2228930C1. The patent claims new substituted 3-pyridylmethyl-amines exhibiting high activity towards nicotinic acetylcholine receptors [1]. While the specific binding affinity of 212392-67-1 is not disclosed, its inclusion in this library differentiates it from analogs lacking this specific substitution pattern, which may not be amenable to the same synthetic transformations or library construction.

Combinatorial Chemistry Library Synthesis Drug Discovery

Best Research and Industrial Application Scenarios for Pyridin-3-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine (212392-67-1)


Specialty Chemical Procurement for High-Fidelity Organic Synthesis

Researchers requiring a specific pyridin-3-ylmethyl-(3,4,5-trimethoxybenzyl) scaffold for the synthesis of novel compounds, particularly those targeting nicotinic acetylcholine receptors as per patent literature, should prioritize this compound. Its defined purity (≥98% from certified vendors) and predicted physical properties (e.g., boiling point) provide a reliable starting point for multi-step synthesis, minimizing the risk of introducing unknown variables from impure or misidentified starting materials .

Combinatorial Chemistry and Focused Library Construction

This compound is ideally suited for use as a key building block in the construction of focused combinatorial libraries, as demonstrated by its explicit claim in patent RU2228930C1 for generating libraries of nicotinic receptor ligands. Its substitution pattern is integral to the library's design, and using a verified, high-purity source is essential for generating reliable structure-activity relationship (SAR) data [1].

Analytical Method Development and Reference Standard Preparation

Due to its distinct regioisomeric structure, this compound can serve as a valuable reference standard for developing analytical methods (e.g., HPLC, GC-MS) aimed at differentiating it from its isomers, such as the 2-pyridinylmethyl or 2,3,4-trimethoxybenzyl analogs. Its predicted boiling point and unique mass spectrum provide key parameters for method validation, ensuring accurate identification and quantification in complex mixtures .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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